5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
5-(2-methoxyphenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-20-10-5-3-2-4-8(10)9-6-7-15-12-11(9)13(18)17-14(19)16-12/h2-7H,1H3,(H2,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBDDKWKPQGUAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C3C(=NC=C2)NC(=O)NC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriately substituted pyrimidines. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another approach includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient pyrimidine ring facilitates halogenation and subsequent substitution:
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Bromination : Treatment with N-bromosuccinimide (NBS) in DMF selectively brominates the C5 position (yield: 74–99%) .
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Amination : Reaction of brominated derivatives with guanidine in THF yields 2-amino-substituted analogs .
Condensation and Cycloaddition
The dione moiety participates in Knoevenagel condensations and cycloadditions :
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With 2-thiobarbituric acid : Forms pyrido-dipyrimidine hybrids under sonochemical conditions (70–85% yield) .
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With aryl aldehydes : Generates fused pyranopyrimidines via Michael addition (Table 2) .
| Substrate | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| 4-Nitrobenzaldehyde | [H-NMP][HSO₄] | 2.5 | 92 |
| 4-Methoxybenzaldehyde | [H-NMP][HSO₄] | 3.0 | 87 |
Electrophilic Aromatic Substitution
The 2-methoxyphenyl group directs electrophilic attacks to the para position:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the phenyl ring’s C4 position (yield: 82%) .
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Sulfonation : Oleum at 100°C yields sulfonated derivatives .
Oxidation and Reduction
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines, including 5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, may act as inhibitors of phosphatidylinositol 3-kinase (PI3K), a key regulator in cell growth and proliferation pathways. Inhibition of this pathway can lead to decreased tumor growth and proliferation, making these compounds potential candidates for cancer therapy .
Antimicrobial Properties
The compound has shown promise in exhibiting antimicrobial activity against various pathogens. Its structural components may interact with microbial targets, leading to inhibition of growth or cell death . Further studies are needed to elucidate the specific mechanisms involved.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. By targeting specific inflammatory pathways, it could be beneficial in treating conditions characterized by excessive inflammation .
Analgesic Potential
There is emerging evidence that compounds similar to this compound may have analgesic effects. This could be attributed to their ability to modulate pain signaling pathways .
Synthesis of Novel Compounds
As a versatile building block in organic synthesis, this compound can serve as a precursor for developing more complex heterocyclic compounds with tailored biological activities .
Case Study 1: PI3K Inhibition
In a study examining the effects of pyrido[2,3-d]pyrimidines on cancer cells, researchers found that derivatives similar to this compound effectively inhibited PI3K activity in vitro. This inhibition correlated with reduced cell viability in various cancer cell lines .
Case Study 2: Antimicrobial Screening
A recent screening of various pyridopyrimidine derivatives revealed that compounds with structural similarities to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Case Study 3: Anti-inflammatory Mechanisms
Research investigating the anti-inflammatory properties of pyridopyrimidines indicated that compounds like this compound could inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases .
Mechanism of Action
The mechanism of action of 5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: Inhibits phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases.
Pathways Involved: Modulates signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: Similar structure but with different substituents at the 5-position.
Pyrido[2,3-d]pyrimidin-7-ones: Similar core structure but with different functional groups at the 7-position.
Uniqueness
5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyridopyrimidines .
Biological Activity
5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyrido[2,3-d]pyrimidine core with a methoxyphenyl group at the 5-position and a dione functionality at the 2 and 4 positions. This unique arrangement contributes to its biological activity by allowing interactions with various biological targets.
Antimicrobial Activity
Research has indicated that pyrido[2,3-d]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with essential metabolic pathways in microorganisms.
Anticancer Properties
One of the most promising areas for this compound is its potential as an anticancer agent. A study demonstrated that derivatives of this compound could inhibit eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in cancer cell proliferation. Specifically, compound 6 (A-484954) was found to have an IC50 value of 420 nM against eEF-2K in breast cancer cells (MDA-MB-231) .
Enzyme Inhibition
The compound has shown promise as a selective inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Selectivity ratios for various DHFR isoforms indicate that modifications to the pyrido[2,3-d]pyrimidine structure can enhance potency against specific pathogens while minimizing effects on human enzymes .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, some studies have reported moderate anti-inflammatory effects associated with this compound. For example, in animal models of induced edema, certain derivatives exhibited significant reductions in swelling .
Table: Summary of Biological Activities
Case Study: eEF-2K Inhibition
A detailed study focused on the inhibition of eEF-2K by pyrido[2,3-d]pyrimidine derivatives. Compound 6 demonstrated significant efficacy in reducing eEF-2K activity in vitro. The study utilized radioactive assays to measure kinase activity and establish structure-activity relationships among various derivatives .
Molecular Modeling Studies
Molecular docking studies have been conducted to elucidate the binding interactions between these compounds and their targets. For instance, crystal structures have been used to explain selectivity for pathogen-specific DHFR over human DHFR based on structural interactions within the binding pocket .
Q & A
Q. How can hybrid derivatives enhance dual antimicrobial/anticancer activity?
- Methodology : Integrate thiazole or oxadiazole moieties (known for antimicrobial effects) into the pyrido-pyrimidine scaffold. For example, 6-(5-phenyl-1,3,4-oxadiazol-2-yl) derivatives show enhanced activity against Gram-positive pathogens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
